molecular formula C19H21N5O3S B2525221 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 852376-68-2

2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2525221
CAS No.: 852376-68-2
M. Wt: 399.47
InChI Key: DQLMOVKWFYRMFB-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves the cyclization of hydrazine intermediates with appropriate reagents. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . The reaction is performed at room temperature for several hours, followed by isolation of the product through extraction and purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidative reactions, particularly involving the triazole and pyridazine rings.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and pyridazine rings play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that integrates multiple functional groups. Its unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H15N5O2C_{14}H_{15}N_{5}O_{2} with a molecular weight of approximately 285.31 g/mol. The presence of the triazole and pyridazine rings, along with the sulfanyl and acetylamino groups, contributes to its diverse chemical reactivity and potential biological applications.

PropertyValue
IUPAC NameThis compound
CAS Number1204296-37-6
Molecular FormulaC14H15N5O2
Molecular Weight285.31 g/mol
Purity95%

Anticancer Properties

Research has indicated that compounds containing 1,2,4-triazole and pyridazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit cancer cell proliferation. A study highlighted that triazole derivatives demonstrated cytotoxic activity against various human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of compounds containing triazole structures. A review indicated that such compounds could exhibit antibacterial and antifungal properties. Specifically, mercapto-substituted triazoles have been reported to show promising results against a range of pathogens . The compound may similarly interact with microbial targets due to its structural characteristics.

Enzyme Inhibition

The inhibition of metabolic enzymes is another potential mechanism through which this compound may exert its biological effects. Research has shown that certain triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This suggests that the compound could be explored for therapeutic applications in treating conditions like Alzheimer's disease.

Case Studies

  • Cytotoxicity Studies
    • A study involving various triazole derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their activity .
  • Antimicrobial Efficacy
    • In a comparative study of triazole derivatives against bacterial strains, certain compounds showed enhanced activity compared to standard antibiotics. This indicates a potential for developing new antimicrobial agents based on similar structures .
  • Enzyme Interaction Analysis
    • Docking studies have been utilized to predict the interaction of triazole-containing compounds with specific enzymes. These studies suggest that structural modifications can lead to increased binding affinity and inhibition rates .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-26-14-6-4-13(5-7-14)19-22-21-16-8-9-18(23-24(16)19)28-12-17(25)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLMOVKWFYRMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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